molecular formula C6H5ClN2OS B1595132 (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol CAS No. 24918-13-6

(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Cat. No. B1595132
CAS RN: 24918-13-6
M. Wt: 188.64 g/mol
InChI Key: PWHRIJYPBNUZLZ-UHFFFAOYSA-N
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Description

6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol (6CI-T) is a chlorinated derivative of the naturally occurring thiazole ring system. It is a compound with a wide range of applications in the pharmaceutical and biotechnological industries. 6CI-T has been used as a synthetic intermediate in the synthesis of a variety of drugs, and has been studied for its potential biological activity. In

Scientific Research Applications

Antitumor Activity

The compound (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol, as part of broader classes of chemicals, has been explored for antitumor activities. For instance, derivatives of imidazotetrazines, which share structural similarities, demonstrated curative activity against L-1210 and P388 leukemia. These compounds may act as prodrugs, transforming into active triazenes in biological environments, indicating their potential in cancer therapy (Stevens et al., 1984).

Catalytic Applications

Methanol's role as a hydrogen source and C1 synthon has been extensively studied, with applications in chemical synthesis and energy technologies. Research has demonstrated the use of methanol for N-methylation of amines and transfer hydrogenation of nitroarenes using catalysts like RuCl3. This process highlights the utility of methanol in organic synthesis, potentially including compounds similar to (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol (Sarki et al., 2021).

Biodiesel Production

Ionic liquids, exemplified by 1-Butyl-3-methylimidazolium hydrogen sulfate, have been used as catalysts for the in-situ transesterification of algae into fatty acid methyl esters, a form of biodiesel. This innovative approach could be relevant to the processing of compounds like (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol for biofuel production or related energy applications (Sun et al., 2017).

Ligand Chemistry and Photoluminescence

Compounds structurally related to (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol have been synthesized and characterized for their photoluminescence behavior. Zinc complexes of similar molecules showed increased fluorescent quantum yields, suggesting applications in materials science and luminescent probes (Zhou et al., 2012).

properties

IUPAC Name

(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHRIJYPBNUZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318552
Record name (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24918-13-6
Record name 24918-13-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332694
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methanol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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